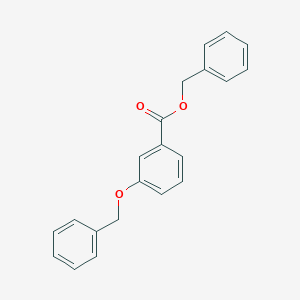

Benzyl 3-(benzyloxy)benzoate

Descripción

Benzyl 3-(benzyloxy)benzoate is a synthetic ester derivative characterized by a benzoate core substituted with two benzyl groups: one via an ether linkage at the 3-position and another via an ester bond (Figure 1). Its molecular formula is C₂₁H₁₈O₄, and it is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for constructing benzamide-based inhibitors and prodrugs .

Propiedades

Fórmula molecular |

C21H18O3 |

|---|---|

Peso molecular |

318.4g/mol |

Nombre IUPAC |

benzyl 3-phenylmethoxybenzoate |

InChI |

InChI=1S/C21H18O3/c22-21(24-16-18-10-5-2-6-11-18)19-12-7-13-20(14-19)23-15-17-8-3-1-4-9-17/h1-14H,15-16H2 |

Clave InChI |

IVCGFCMABFUGKT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)OCC3=CC=CC=C3 |

SMILES canónico |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)OCC3=CC=CC=C3 |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester and benzyl ether functionalities undergo hydrolysis under acidic or basic conditions.

Mechanistic Notes :

-

Ester hydrolysis proceeds via nucleophilic acyl substitution, generating carboxylic acid (acidic) or carboxylate (basic) products.

-

Benzyl ethers remain stable under basic hydrolysis but may cleave under strong acidic conditions .

Oxidative Transformations

Benzylic positions and ether linkages are prone to oxidation.

Key Findings :

-

Ozonolysis selectively cleaves benzyl ethers to yield phenolic acids .

-

Chromium-based oxidants (e.g., CrO<sub>3</sub>) convert benzylic methylene groups to ketones .

Reductive Cleavage

Catalytic hydrogenation removes benzyl protecting groups.

Mechanistic Insight :

-

Hydrogenolysis proceeds via adsorption of benzyl groups onto the catalyst surface, followed by C–O bond cleavage .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes substitution at activated positions.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 3-(Benzyloxy)-5-nitrobenzoate | 62% | |

| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, Δ | 3-(Benzyloxy)-5-sulfobenzoate | 58% |

Regioselectivity :

-

Benzyloxy and ester groups direct electrophiles to the meta and para positions relative to themselves.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings after halogenation.

Synthetic Utility :

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares key structural features of benzyl 3-(benzyloxy)benzoate with related esters and ethers:

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Substituents |

|---|---|---|---|---|

| Benzyl 3-(benzyloxy)benzoate | C₂₁H₁₈O₄ | 334.37 g/mol | Ester, Ether | 3-benzyloxy, benzyl ester |

| Benzyl benzoate | C₁₄H₁₂O₂ | 212.24 g/mol | Ester | Phenylmethyl ester |

| Methyl 3-(benzyloxy)-5-hydroxybenzoate | C₁₅H₁₄O₄ | 258.27 g/mol | Ester, Ether, Hydroxyl | 3-benzyloxy, 5-hydroxy, methyl ester |

| Benzyl 2-(benzyloxy)-3-bromobenzoate | C₂₁H₁₇BrO₃ | 397.26 g/mol | Ester, Ether, Bromine | 2-benzyloxy, 3-bromo, benzyl ester |

| Methyl benzyl vanillate | C₁₆H₁₆O₄ | 284.29 g/mol | Ester, Ether, Methoxy | 4-benzyloxy, 3-methoxy, methyl ester |

Key Observations :

- Benzyl benzoate lacks the ether-linked benzyl group, resulting in a simpler structure and lower molecular weight .

- Methyl 3-(benzyloxy)-5-hydroxybenzoate introduces a polar hydroxyl group, enhancing solubility in polar solvents but reducing thermal stability compared to the fully substituted benzyl ester .

- Brominated derivatives (e.g., benzyl 2-(benzyloxy)-3-bromobenzoate) exhibit altered reactivity, enabling cross-coupling reactions in drug synthesis .

Physical and Chemical Properties

Notes:

- Benzyl benzoate’s low viscosity and high flash point make it suitable as a dielectric fluid in industrial applications .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing Benzyl 3-(benzyloxy)benzoate, and how can reaction conditions be optimized?

- Methodology :

- Classical esterification : React 3-(benzyloxy)benzoic acid with benzyl alcohol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) in toluene, using Dean-Stark traps to remove water .

- Alternative routes : Sodium benzoate and benzyl chloride in the presence of triethylamine, which avoids acidic conditions and may reduce side reactions .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust molar ratios (typically 1:1.2 acid:alcohol), temperature (80–110°C), and catalyst loading (5–10 mol%) to maximize yield (reported up to 85% in optimized systems) .

Q. How can purification challenges (e.g., byproduct removal) be addressed for this compound?

- Methodology :

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate, 8:2 to 6:4) to separate unreacted starting materials and ester byproducts .

- Recrystallization : Dissolve crude product in hot ethanol and cool slowly to isolate pure crystals. Validate purity via melting point analysis (expected range: 55–64°C based on analogs) .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodology :

- ¹H/¹³C NMR : Identify benzyloxy protons (δ 4.9–5.1 ppm) and aromatic protons (δ 7.2–7.8 ppm). Compare with computed chemical shifts using DFT methods .

- Mass spectrometry : Confirm molecular ion peak ([M+H]⁺ at m/z 348.14 for C₂₁H₁₈O₄) and fragmentation patterns .

- IR spectroscopy : Detect ester carbonyl stretch (~1720 cm⁻¹) and aryl ether C-O (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can stereochemical complexities (e.g., atropisomerism) be resolved in derivatives of Benzyl 3-(benzyloxy)benzoate?

- Methodology :

- Chiral HPLC : Use columns like Chiralpak IA/IB with heptane/isopropanol (90:10) to separate enantiomers. Validate with circular dichroism (CD) spectroscopy .

- X-ray crystallography : Resolve crystal structures to confirm absolute configuration, especially for derivatives with bulky substituents .

Q. What mechanisms underlie discrepancies in thermal stability data for benzyl ester derivatives?

- Methodology :

- DSC/TGA analysis : Measure decomposition temperatures (e.g., 200–250°C) under nitrogen. Compare with computational predictions (e.g., bond dissociation energies via DFT) .

- Kinetic studies : Perform isothermal stability tests at varying pH and humidity to identify degradation pathways (e.g., hydrolysis vs. oxidation) .

Q. How do solvent polarity and substituent effects influence reaction kinetics in esterification?

- Methodology :

- Kinetic profiling : Use in-situ FTIR or NMR to track reaction rates in polar (DMF) vs. non-polar (toluene) solvents.

- Hammett analysis : Correlate substituent σ values (e.g., electron-withdrawing groups on the benzyl ring) with rate constants to elucidate electronic effects .

Q. How can computational modeling (e.g., MD simulations) predict aggregation behavior in formulation studies?

- Methodology :

- Molecular dynamics : Simulate interactions with surfactants (e.g., triethanolamine oleate) to optimize emulsion stability. Validate with dynamic light scattering (DLS) .

- Cohesive energy density (CED) : Predict solubility parameters using group contribution methods (e.g., Hansen solubility parameters) .

Notes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.